Comfrey

Phytomedicine Topical Analgesic Musculoskeletal Pain

Procure PA-controlled comfrey extract (CAS 72698-57-8) to outcompete generic NSAID gels and single-molecule allantoin. A head-to-head trial proved 61.1 h×N/cm² greater pain AUC reduction than diclofenac. Placebo-controlled wound studies showed a 49% daily size reduction. Only analytically defined, PA-reduced (<0.35 µg/day) extracts align with EMA safety directives — unstandardized powders risk hepatotoxic potentiation.

Molecular Formula C20H31NO7
Molecular Weight 397.5 g/mol
CAS No. 72698-57-8
Cat. No. B1233415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameComfrey
CAS72698-57-8
Molecular FormulaC20H31NO7
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O)[O-]
InChIInChI=1S/C20H31NO7/c1-6-13(4)18(23)28-16-8-10-21(26)9-7-15(17(16)21)11-27-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6+
InChIKeyMTHHNSCIBYQVSB-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Comfrey (Symphytum officinale) Extract: Botanical Profile and Pharmacological Baseline for Procurement Decisions


Comfrey (Symphytum officinale L., CAS 72698-57-8 typically refers to symphytine oxide, a pyrrolizidine alkaloid constituent) is a botanical drug substance derived from the roots and leaves of the comfrey plant, standardized in modern topical formulations primarily for its allantoin (tissue regeneration) and rosmarinic acid (anti-inflammatory) content [1]. Unlike single-molecule NSAIDs such as diclofenac, comfrey preparations are complex phytochemical matrices whose observed clinical efficacy in musculoskeletal indications cannot be fully replicated by isolated constituents, a fact that directly informs procurement specifications requiring authenticated, standardized extracts rather than simple allantoin or rosmarinic acid powders [2].

Why Generic Allantoin or Standard NSAIDs Cannot Substitute for Standardized Comfrey Extract


Procurement of comfrey-based topical therapeutics cannot be reduced to simple substitution with pure allantoin, synthetic NSAIDs, or non-standardized herbal powders due to three distinct, evidence-based drivers of differential efficacy and safety. First, direct comparator studies demonstrate that aqueous comfrey root extract (AECR) exerts superior anti-irritant effects compared to pure allantoin alone, attributable to synergistic phytochemical interactions absent in single-molecule formulations [1]. Second, head-to-head clinical trials reveal that comfrey extract ointment exhibits a statistically significant superiority in pain reduction over diclofenac gel in acute ankle sprains, challenging the assumption that NSAID gels represent the definitive topical analgesic benchmark [2]. Third, the presence of pyrrolizidine alkaloids (PAs) such as symphytine oxide necessitates rigorous, batch-specific toxicological control; crude extracts demonstrate potentiated toxicity compared to isolated PAs, meaning that only analytically defined, PA-reduced or PA-monographed comfrey preparations align with EMA safety directives for external use [3]. Consequently, interchangeability without verified standardization and clinical validation is pharmacologically and toxicologically unsound.

Quantitative Differentiation Evidence: Comfrey Extract vs. Comparators in Musculoskeletal Indications


Superior Pain Reduction in Acute Ankle Sprain: Comfrey Extract vs. Diclofenac Gel

In a randomized, observer-blind, multicenter trial (CODEC_2004) involving 164 patients with acute unilateral ankle sprains, comfrey root extract ointment (Kytta-Salbe f) demonstrated superiority over diclofenac gel (1.16 g diclofenac diethylamine salt) in reducing pain as measured by the area under the curve (AUC) of tenderness reaction [1]. The primary outcome analysis revealed a clinically and statistically significant advantage for comfrey extract.

Phytomedicine Topical Analgesic Musculoskeletal Pain Ankle Sprain

Greater Anti-Irritant Efficacy: Comfrey Root Extract vs. Pure Allantoin in Human Skin Models

A comparative study evaluated the anti-irritant potential of pharmaceutical preparations containing pure allantoin (PA) versus aqueous comfrey root extract (AECR) standardized to allantoin content on artificially irritated human skin. The results demonstrated that AECR formulations provided superior recovery of skin barrier function and reduced erythema compared to PA alone, indicating that the clinical activity of comfrey cannot be fully attributed to allantoin but likely involves synergistic interactions among multiple phytoconstituents [1].

Dermatology Skin Irritation Wound Healing Phytotherapy

Potentiated Toxicity of Crude Comfrey Extract vs. Purified Pyrrolizidine Alkaloids

A comparative in vivo toxicology study in chicks assessed the relative toxicity of a reduced, crude comfrey alkaloid extract against purified lycopsamine and intermedine, the major pyrrolizidine alkaloids in S. officinale. The crude comfrey extract elicited more severe clinical poisoning signs, serum biochemistry abnormalities, and histopathological liver damage than equimolar doses of the isolated alkaloids, suggesting a greater-than-additive toxic effect from the natural alkaloid matrix [1]. This finding underscores that safety assessments based solely on isolated PA content may underestimate the actual toxicological risk of crude comfrey preparations.

Toxicology Pyrrolizidine Alkaloids Hepatotoxicity Safety Assessment

Accelerated Wound Healing Kinetics: Comfrey Herb Cream vs. Placebo

A randomized, controlled, double-blind study evaluated the wound-healing efficacy of a Symphytum herb extract cream in patients with abrasions. The verum group exhibited a highly significantly faster initial reduction in wound size compared to placebo, with a daily reduction rate of 49% ± 19% versus 29% ± 13% in the placebo group (p < 5×10⁻²¹) after 2-3 days of application [1]. This quantitative acceleration of re-epithelialization establishes comfrey as a clinically meaningful adjunct for wound management.

Wound Healing Dermatology Abrasion Clinical Trial

Quantified Pain Relief in Ankle Sprain: Comfrey Extract vs. Placebo

In a placebo-controlled arm of a comfrey extract clinical program, the reduction in tenderness to pressure was quantified using a calibrated caliper. After a treatment period of 7 days, the comfrey extract group showed a reduction in tenderness of 2.44 kp/cm² compared to only 0.95 kp/cm² in the placebo group, representing a 157% greater reduction in pain sensitivity [1]. This robust placebo-adjusted effect size validates comfrey's analgesic activity beyond mere placebo response.

Musculoskeletal Pain Topical Analgesic Placebo-Controlled Trial Ankle Sprain

Distinct Cell Proliferation Profile: Comfrey Extract vs. Pure Allantoin on Fibroblasts and Epithelial Cells

In vitro assays using the MTT test compared the effects of pure allantoin (PA) and aqueous comfrey root extract (AECR) on the proliferation of fibroblastic (L929) and epithelial (MDCK) cell lines. While pure allantoin showed mild inhibitory effects on both cell lines at concentrations of 40 and 100 µg/ml, AECR at concentrations >40 µg/ml demonstrated a significantly stimulatory effect on L929 fibroblast proliferation but remained inhibitory for MDCK epithelial cells [1]. This divergent cell-type-specific activity profile suggests that comfrey extract exerts a more complex and potentially beneficial modulation of tissue regeneration than allantoin alone.

Cell Proliferation Fibroblast Epithelial In Vitro Pharmacology

Evidence-Based Application Scenarios for Comfrey Extract in Musculoskeletal and Dermatological Indications


Acute Ankle Sprain and Soft Tissue Trauma: Superior Topical Analgesic Alternative to NSAID Gels

Based on direct head-to-head clinical evidence demonstrating a 61.1 h×N/cm² greater reduction in pain AUC compared to diclofenac gel [1], procurement of standardized comfrey extract ointment is indicated for acute musculoskeletal injuries where rapid pain relief and swelling reduction are desired without the use of topical NSAIDs. This scenario leverages the product's proven superiority over a widely used chemical-synthetic comparator.

Accelerated Abrasion and Wound Healing: Faster Re-Epithelialization Compared to Placebo

In dermatological and wound care settings, comfrey herb extract cream is positioned for use on abrasions and superficial wounds, where placebo-controlled trials have demonstrated a 49% ± 19% daily reduction in wound size versus 29% ± 13% for placebo (p < 5×10⁻²¹) [2]. This scenario capitalizes on the product's validated acceleration of epithelial closure, differentiating it from inert moisturizers or non-standardized botanical preparations.

Topical Management of Painful Osteoarthritis of the Knee: Validated Efficacy in Chronic Joint Pain

Double-blind, randomized, placebo-controlled trials have established the efficacy of comfrey root extract ointment in reducing pain and improving function in patients with painful osteoarthritis of the knee [3]. Procurement for this indication is supported by clinical trial data specific to chronic joint degeneration, extending the product's utility beyond acute injury to chronic inflammatory and degenerative musculoskeletal conditions.

Formulation of PA-Reduced Topical Products Compliant with EMA Safety Directives

Given the documented potentiated toxicity of crude comfrey alkaloid extracts compared to isolated pyrrolizidine alkaloids [4], only comfrey materials that have undergone rigorous analytical reduction or monitoring of PA content should be procured for topical product development. This scenario applies to manufacturers requiring EMA-compliant raw materials for short-term (max 10 days) external use on intact skin, ensuring both efficacy and regulatory safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Comfrey

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.